4-(3-Chlorophenyl)pyridine
Description
Contextualizing 4-(3-Chlorophenyl)pyridine within Pyridine (B92270) Derivatives Research
Pyridine and its derivatives are ubiquitous in medicinal chemistry, materials science, and agrochemicals. The introduction of a substituted phenyl ring, such as the 3-chlorophenyl group in this compound, is a common strategy to modulate the biological activity and physical properties of the parent pyridine scaffold. The electron-withdrawing nature of the chlorine atom at the meta-position of the phenyl ring influences the electron density of the entire molecule, which can affect its interactions with biological targets. Research into pyridine derivatives often focuses on structure-activity relationship (SAR) studies, where systematic modifications of the substituents on the pyridine ring are performed to optimize a desired property.
Evolution of Research on Chlorophenylpyridine Scaffolds and Analogs
The study of chlorophenylpyridine scaffolds has evolved significantly with advancements in synthetic organic chemistry. The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, has revolutionized the synthesis of these biaryl compounds. organic-chemistry.orgdiva-portal.org These methods allow for the efficient and regioselective formation of the carbon-carbon bond between the pyridine and chlorophenyl rings, providing access to a wide array of analogs with different substitution patterns. nih.govacs.org
Historically, the synthesis of such compounds was often more challenging, requiring multi-step procedures with potentially lower yields. scholarsresearchlibrary.com The advent of palladium-catalyzed cross-coupling reactions has not only simplified their synthesis but has also opened up new avenues for the creation of extensive libraries of chlorophenylpyridine derivatives for high-throughput screening in drug discovery and materials science. acs.orgacs.org
Current Research Landscape and Significance of this compound
In the current research landscape, this compound and its analogs are being investigated for a variety of applications. The chlorophenylpyridine motif is a key structural component in many biologically active molecules. For instance, related structures have shown potential as antimicrobial agents and in the development of anticancer therapies. The unique electronic properties conferred by the chlorine substituent make these compounds valuable in the design of new materials, such as those with specific luminescent or conductive properties. vulcanchem.com
The significance of this compound lies in its role as a versatile building block and a lead compound for further optimization. Its relatively simple structure provides a clear starting point for the systematic exploration of how substituent modifications impact its chemical and biological properties. This foundational knowledge is crucial for the rational design of more complex and potent molecules for a wide range of applications.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClN |
| Molecular Weight | 189.64 g/mol |
| CAS Number | 4393-03-9 |
Synthetic Methodologies for this compound
The synthesis of this compound is most commonly achieved through modern cross-coupling reactions, which provide efficient and versatile routes to this class of compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of a boronic acid with an organic halide. diva-portal.org For the synthesis of this compound, this would typically involve the reaction of 4-pyridylboronic acid with 1-chloro-3-iodobenzene (B1293798) or 1-bromo-3-chlorobenzene, or alternatively, 3-chlorophenylboronic acid with 4-chloropyridine (B1293800) or 4-bromopyridine (B75155). nih.gov The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.govnih.gov The choice of solvent is often a mixture of an organic solvent and water. nih.gov
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. organic-chemistry.org The synthesis of this compound via this method would involve the reaction of a 4-pyridylzinc halide with a 3-chlorophenyl halide, or a 3-chlorophenylzinc halide with a 4-halopyridine. acs.orgacs.org Palladium or nickel complexes are commonly used as catalysts. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance. acs.org
Other Synthetic Routes
While palladium-catalyzed reactions are predominant, other methods can also be employed for the synthesis of this compound and its derivatives.
From Pyridine Precursors
Syntheses can start from appropriately substituted pyridine precursors. For example, a reaction might involve the direct arylation of pyridine at the 4-position, although achieving high regioselectivity can be challenging.
From Phenyl Precursors
Alternatively, the synthesis can commence from a substituted phenyl precursor, with the pyridine ring being constructed in a subsequent step. This approach is generally less common for a simple molecule like this compound but can be useful for more complex analogs.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Example |
| Suzuki-Miyaura Coupling | 4-Pyridylboronic acid | 1-Bromo-3-chlorobenzene | Pd(PPh₃)₄ |
| Suzuki-Miyaura Coupling | 3-Chlorophenylboronic acid | 4-Bromopyridine | Pd(OAc)₂ |
| Negishi Coupling | 4-Pyridylzinc chloride | 1-Bromo-3-chlorobenzene | Pd(PPh₃)₄ |
| Negishi Coupling | 3-Chlorophenylzinc chloride | 4-Chloropyridine | Pd-PEPPSI-IPent |
Chemical Properties and Reactivity
The chemical properties and reactivity of this compound are dictated by the interplay of the electron-deficient pyridine ring and the substituted phenyl ring.
Structural and Electronic Properties
The molecule consists of two aromatic rings, the pyridine ring and the 3-chlorophenyl ring, which are connected by a single carbon-carbon bond. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. The 3-chlorophenyl group, with its electron-withdrawing chlorine atom, further influences the electronic distribution of the molecule. Limited crystallographic data for the parent compound is available, but related structures show that the two rings are typically twisted with respect to each other. vulcanchem.comcrystallography.net
Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts and can react with electrophiles. The pyridine ring can also undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
Reactivity of the Chlorophenyl Group
The chlorine atom on the phenyl ring is relatively unreactive towards nucleophilic substitution under normal conditions. However, it can participate in certain metal-catalyzed reactions. The phenyl ring can undergo electrophilic aromatic substitution, with the chlorine atom acting as a deactivating group and a weak ortho-, para-director.
Applications in Research and Industry
The unique structural and electronic features of this compound and its derivatives have led to their exploration in various scientific and industrial domains.
Role as a Scaffold in Medicinal Chemistry
The chlorophenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. frontiersin.org The presence of the pyridine nitrogen allows for hydrogen bonding interactions, while the lipophilic chlorophenyl group can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Derivatives of this scaffold have been investigated for their potential as anticancer and antimicrobial agents.
Applications in Materials Science
In the field of materials science, pyridine derivatives are utilized for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of extended structures with interesting properties, such as luminescence and catalysis. vulcanchem.comiucr.org The this compound ligand can be used to create novel materials with tailored electronic and photophysical properties. vulcanchem.com
Use in Agrochemical Research
Pyridine-based compounds have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and selectivity. smolecule.com
| Field | Potential Application |
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents |
| Materials Science | Coordination polymers, Luminescent materials |
| Agrochemicals | Herbicides, Insecticides, Fungicides |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCQVJRXNLKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461574 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-92-6 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenyl Pyridine
Established Synthetic Pathways to 4-(3-Chlorophenyl)pyridine and Key Intermediates
The creation of this compound can be approached by forming the pyridine (B92270) ring with the chlorophenyl group already incorporated or by attaching the chlorophenyl group to a pre-formed pyridine ring.
Strategies for Pyridine Ring Formation Incorporating Chlorophenyl Moieties
Several classic named reactions in organic chemistry provide pathways to synthesize substituted pyridines, which can be adapted for the inclusion of a 3-chlorophenyl group.
Hantzsch Pyridine Synthesis : This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgtcichemicals.com To synthesize a derivative of this compound, 3-chlorobenzaldehyde (B42229) would be a key starting material. The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The reaction can be performed in various solvents, including water, and can be promoted by microwave irradiation to improve yields and reaction times. wikipedia.org
Kröhnke Pyridine Synthesis : This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgdrugfuture.com The synthesis begins with the Michael addition of an enolized α-pyridinium methyl ketone to an α,β-unsaturated ketone, followed by cyclization and aromatization. wikipedia.org This pathway offers the potential for creating diverse pyridine derivatives by varying the initial reactants. acs.orgacs.org
Other Ring-Forming Strategies : Variations and other named reactions like the Guareschi-Thorpe condensation and the Chichibabin pyridine synthesis also offer routes to substituted pyridines and could be adapted for this specific target molecule. drugfuture.com
Regioselective Functionalization Techniques for this compound Synthesis
Regioselective functionalization is a powerful strategy that allows for the precise introduction of substituents at specific positions on the pyridine ring.
Transition metal-catalyzed cross-coupling reactions are paramount in this regard. These reactions typically involve an organometallic reagent and an organic halide, and they have become a cornerstone of modern organic synthesis for their efficiency and functional group tolerance. eie.grtcichemicals.com
A common approach involves the coupling of a pyridine derivative with a 3-chlorophenyl-containing reagent. For instance, a 4-halopyridine can be reacted with a (3-chlorophenyl)boronic acid or its ester in a Suzuki-Miyaura coupling. diva-portal.orgpreprints.org Alternatively, an organozinc reagent derived from 3-chloro-halobenzene can be coupled with a 4-halopyridine in a Negishi coupling. wikipedia.orgorganic-chemistry.org These methods offer high yields and are compatible with a wide range of functional groups. diva-portal.orgwikipedia.orgorganic-chemistry.org
Recent advancements have focused on the direct C-H functionalization of pyridines, which avoids the pre-functionalization step of creating a halide or triflate. researchgate.net While challenging due to the inherent electronic properties of pyridine, methods for regioselective C-H arylation are emerging. researchgate.net
Multi-component and Tandem Reactions for Chlorophenylpyridine Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.comorganic-chemistry.orgpreprints.org This approach is atom-economical and can rapidly generate molecular complexity. preprints.org
The Hantzsch and Biginelli reactions are classic examples of MCRs that can be used to produce pyridine and dihydropyrimidine (B8664642) derivatives, respectively. tcichemicals.com For the synthesis of this compound derivatives, 3-chlorobenzaldehyde is a common starting component in these reactions. core.ac.uknih.gov For instance, a one-pot reaction of 3-chlorobenzaldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can yield highly functionalized 6-amino-4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine derivatives. nih.gov
Catalytic Approaches in the Synthesis of this compound Analogs
Catalysis, particularly by transition metals, plays a pivotal role in the synthesis of this compound and its analogs, offering mild and efficient routes.
Metal-Mediated Coupling Reactions in Chlorophenylpyridine Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, essential for connecting the 3-chlorophenyl group to the pyridine ring. eie.grtcichemicals.comresearchgate.net
Suzuki-Miyaura Coupling : This reaction, which couples an organoboron compound with an organic halide or triflate, is widely used due to the stability and low toxicity of the boron reagents. diva-portal.org To synthesize this compound, this would typically involve the reaction of 4-bromopyridine (B75155) or 4-chloropyridine (B1293800) with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net
Negishi Coupling : This reaction employs an organozinc reagent, which is coupled with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance. wikipedia.org The synthesis of this compound via Negishi coupling could involve the reaction of a 4-halopyridine with a (3-chlorophenyl)zinc halide, catalyzed by a palladium or nickel complex. mdpi.com
Stille Coupling : This method utilizes organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for other methods in many applications.
The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org
Table 1: Comparison of Common Metal-Mediated Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Palladium | Stable, non-toxic reagents |
| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel | High reactivity, functional group tolerance |
| Stille | Organotin | Organic Halide/Triflate | Palladium | Tolerant of many functional groups |
Application of Environmentally Benign Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. This includes the use of less toxic solvents, recyclable catalysts, and more energy-efficient reaction conditions. researchgate.netscholarsresearchlibrary.comresearchgate.net
For the synthesis of chlorophenylpyridine derivatives, several green approaches have been explored:
Aqueous Media : Performing reactions in water instead of organic solvents is a key aspect of green chemistry. The Hantzsch pyridine synthesis has been successfully carried out in aqueous micelles. wikipedia.orgrsc.org
Catalyst Recycling : The use of heterogeneous catalysts, such as clay-supported reagents like Montmorillonite K10, allows for easy separation and recycling of the catalyst, reducing waste and cost. researchgate.netresearchgate.net
Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. wikipedia.orgrsc.org The Kröhnke pyridine synthesis and various multi-component reactions have been successfully adapted to microwave conditions. acs.org
Sulphamic Acid Catalysis : Sulphamic acid has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of complex molecules containing the chlorophenylpiperazinyl pyridine scaffold. scholarsresearchlibrary.com
These green chemistry approaches are not only environmentally beneficial but can also offer practical advantages in terms of cost, safety, and efficiency.
Mechanistic Investigations of Reactions Involving this compound Scaffolds
The mechanistic pathways of reactions involving the this compound scaffold are diverse, encompassing acid-catalyzed rearrangements, nucleophilic substitutions, and transition-metal-catalyzed C-H functionalizations. Understanding these mechanisms is crucial for controlling reaction outcomes and designing rational synthetic routes.
Analysis of Reaction Intermediates and Transition States
The reactions involving the this compound core proceed through a variety of transient species, the nature of which dictates the reaction pathway. Key intermediates that have been identified or proposed include protonated species, covalent adducts, and organometallic complexes.
In acid-catalyzed reactions, such as the benzidine (B372746) disproportionation of related 4-(4-chlorophenylhydrazo)pyridine, the mechanism involves a diprotonated substrate as a key intermediate. cdnsciencepub.compsu.edu This disproportionation yields 4-(4-chlorophenylazo)pyridine, 4-chloroaniline, and 4-aminopyridine, proceeding through an A1 process where the second protonation is a pre-equilibrium step. cdnsciencepub.com
Transition-metal-catalyzed C-H functionalization reactions introduce another class of intermediates. Rhodium-catalyzed processes, for example, can proceed through a concerted metalation-deprotonation (CMD) mechanism to form a cyclometalated rhodium intermediate. researchgate.netnih.gov This intermediate is central to subsequent coupling steps. Similarly, ruthenium-catalyzed arylations have been shown to involve related organoruthenium intermediates. acs.org In some metal-free syntheses of pyridines, radical intermediates have been identified through trapping experiments, indicating an alternative mechanistic pathway involving species like vinyl radicals. sioc.ac.cn
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these pathways by calculating the geometries and energies of transition states. nih.govmdpi.com For example, in the multicomponent synthesis of certain dithiolo[3,4-b]pyridines, DFT studies identified the rate-limiting step as the cyclization process to form the 1,4-dihydropyridine (B1200194) ring, calculating an activation barrier of 28.8 kcal/mol. mdpi.com
| Intermediate Type | Description | Reaction Type | Supporting Evidence |
|---|---|---|---|
| Diprotonated Species | The hydrazo substrate undergoes two protonation steps prior to rearrangement. | Acid-Catalyzed Benzidine Disproportionation | Kinetic analysis, product distribution cdnsciencepub.compsu.edu |
| Zwitterionic Tetrahedral Intermediate (T±) | Formed by the nucleophilic attack of a pyridine on a thiocarbonyl group. | Pyridinolysis of Thionocarbonates | Biphasic Brønsted plots nih.govacs.org |
| Anionic σ-Adduct | Meisenheimer-type complex formed in SNAr reactions on electron-deficient rings. | Nucleophilic Aromatic Substitution | Spectroscopic observation, kinetic data psu.edu |
| Cyclometalated Rh/Ru Complex | Organometallic species formed via C-H activation by a transition metal catalyst. | Catalytic C-H Functionalization | Mechanistic studies, isolation of complexes researchgate.netacs.org |
| Vinyl Radical | Radical species formed during metal-free cyclization reactions. | Radical Pyridine Synthesis | TEMPO trapping experiments, computational studies sioc.ac.cn |
Kinetic Studies of Nucleophilic Substitution and Other Transformations
Kinetic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the influence of electronic effects. For reactions involving the this compound scaffold, kinetic data has been particularly revealing for nucleophilic substitution and rearrangement reactions.
The acid-catalyzed disproportionation of 4-(4-chlorophenylhydrazo)pyridine is classified as an A1 process, where the reaction rate is dependent on the concentration of the protonated substrate. cdnsciencepub.com The kinetics show a steep increase in the pseudo-first-order rate constant with increasing acid concentration. psu.edu
In the context of nucleophilic substitution, the pyridinolysis of various substrates has been extensively studied. The reactions of substituted pyridines with ethyl 2,4-dinitrophenyl thionocarbonate exhibit a curved Brønsted-type plot. nih.govacs.org This non-linear relationship between the logarithm of the rate constant and the pKa of the pyridine nucleophile is indicative of a change in the rate-determining step. nih.govacs.org For weakly basic pyridines, the breakdown of the tetrahedral intermediate (k₂ step) is rate-limiting, while for more basic pyridines, the initial formation of the intermediate (k₁ step) becomes rate-limiting. acs.org
| Pyridine Basicity | Rate-Limiting Step | Brønsted Slope (β) | Interpretation |
|---|---|---|---|
| Low pKa (Weakly Basic) | Breakdown of T± (k₂) | 1.0 | High sensitivity to the basicity of the nucleofuge (pyridine leaving). |
| High pKa (Strongly Basic) | Formation of T± (k₁) | 0.1 | Low sensitivity to pyridine basicity, as it is no longer involved in the rate-determining step. |
Data derived from kinetic studies on EDNPTOC pyridinolysis. acs.org
The kinetics of substitution on ruthenium(II) chlorophenyl terpyridine complexes with various nucleobases have also been investigated. researchgate.net The measured positive enthalpy of activation (ΔH≠) and negative entropy of activation (ΔS≠) support an associative mechanism for the substitution process. researchgate.net This implies that the formation of the new bond is significantly advanced in the transition state.
Influence of Reaction Parameters on Pathway and Selectivity
The outcome of chemical reactions involving this compound, including yield and selectivity, is highly dependent on a range of experimental parameters such as the choice of catalyst, solvent, substituents, and temperature.
Catalyst and Solvent Effects: The choice of catalyst can dramatically alter the reaction pathway. In a multicomponent reaction of acetophenone, benzaldehyde, and a nitrogen source, using TMSOTf as an acid catalyst selectively produces pyridines, whereas switching to p-TsOH under similar conditions leads to pyrimidines. rsc.org In Rh-catalyzed C-H alkenylation of 2-(4-chlorophenyl)pyridine, screening of various catalysts showed that a [Cp*RhCl₂]₂ complex was superior, and trifluoroethanol (TFE) was identified as the optimal solvent, giving significantly higher yields than other solvents like methanol (B129727) or dichloroethane. researchgate.net Similarly, in a four-component synthesis of pyrazolo[3,4-b]pyridines, DMF was found to be the most suitable solvent, while various Brønsted and Lewis acids failed to promote the reaction effectively. nih.gov
Substituent Effects: The electronic and steric properties of substituents on the pyridine ring or coupling partners have a profound impact on reactivity and selectivity. In a Ruthenium-catalyzed direct arylation of benzylic amines directed by 3-substituted pyridines, the yield was dramatically influenced by the nature of the 3-substituent. acs.org A bulky phenyl or trifluoromethyl group at the 3-position of the pyridine directing group led to high yields (90% and 78%, respectively), whereas a small chloro substituent resulted in only ~10% conversion. acs.org This highlights the crucial role of sterics in facilitating the desired C-H insertion.
| Substituent at 3-Position | Yield of Arylated Product (%) |
|---|---|
| H | <10 |
| Cl | ~10 |
| CF₃ | 78 |
| Ph | 90 |
Data from the arylation of a benzylic amine directed by 3-substituted pyridines. acs.org
Temperature and Pressure: Thermal conditions are a key parameter for optimization. In the synthesis of chromeno[4,3-b]pyridine derivatives using a high-pressure Q-tube reactor, temperature was a critical factor. acs.org Increasing the reaction temperature from 155 °C to 170 °C improved the product yield from 82% to 93%. acs.org This demonstrates that for certain cyclization reactions, higher thermal energy is required to overcome the activation barrier efficiently.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Chlorophenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the 3-chlorophenyl rings. The pyridine ring protons, being in a more electron-deficient environment, are anticipated to resonate at a lower field (higher ppm) than the chlorophenyl protons. The protons ortho to the pyridine nitrogen (H-2' and H-6') will appear as a doublet, while the protons meta to the nitrogen (H-3' and H-5') will also form a doublet.
The 3-chlorophenyl ring exhibits a more complex splitting pattern. The proton at the C2 position is a singlet or a narrow triplet. The proton at C4 will be a triplet of doublets, while the protons at C5 and C6 will appear as a doublet of doublets and a triplet, respectively.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will display 11 unique signals, corresponding to each carbon atom in the asymmetric molecule. The carbon atoms of the pyridine ring are expected to be deshielded, with the carbon attached to the nitrogen (C-2' and C-6') and the carbon attached to the phenyl ring (C-4') appearing at the lowest fields. The carbon atom bonded to the chlorine (C-3) in the phenyl ring will be significantly influenced by the electronegativity of the halogen. Based on data from related compounds, the chemical shifts can be predicted. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Chlorophenyl)pyridine
| Atom | Ring | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H) |
| H-2 | Chlorophenyl | ~7.65 | - | t |
| H-4 | Chlorophenyl | ~7.45 | - | d |
| H-5 | Chlorophenyl | ~7.40 | - | t |
| H-6 | Chlorophenyl | ~7.55 | - | d |
| H-2', H-6' | Pyridine | ~8.70 | - | d |
| H-3', H-5' | Pyridine | ~7.50 | - | d |
| C-1 | Chlorophenyl | - | ~139.0 | - |
| C-2 | Chlorophenyl | - | ~127.0 | - |
| C-3 | Chlorophenyl | - | ~135.0 | - |
| C-4 | Chlorophenyl | - | ~130.0 | - |
| C-5 | Chlorophenyl | - | ~128.5 | - |
| C-6 | Chlorophenyl | - | ~125.5 | - |
| C-2', C-6' | Pyridine | - | ~150.0 | - |
| C-3', C-5' | Pyridine | - | ~121.0 | - |
| C-4' | Pyridine | - | ~147.0 | - |
Note: Predicted values are based on principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The key vibrational modes anticipated are:
Aromatic C-H Stretching: These high-energy vibrations typically occur in the 3100-3000 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The stretching vibrations within the pyridine and benzene (B151609) rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. These are often strong in both IR and Raman spectra. nih.gov
C-Cl Stretching: The carbon-chlorine stretching vibration is a key indicator for this molecule and is generally observed in the range of 850-550 cm⁻¹. mahendrapublications.com
Ring Breathing Modes: The entire ring systems can expand and contract in-phase, giving rise to characteristic "ring breathing" modes, often seen as a strong band in the Raman spectrum around 1000 cm⁻¹.
C-H Bending (In-plane and Out-of-plane): Vibrations corresponding to the bending of C-H bonds relative to the plane of the aromatic rings occur at lower wavenumbers, typically between 1300-1000 cm⁻¹ for in-plane and 900-675 cm⁻¹ for out-of-plane bending.
Computational studies on similar structures, such as hydrazone-pyridine compounds, aid in assigning these vibrational frequencies. nih.gov
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | Strong to Medium |
| C-H In-Plane Bend | 1300 - 1000 | Medium |
| C-Cl Stretch | 850 - 550 | Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information on the molecular weight of this compound and offers insight into its structural composition through analysis of its fragmentation patterns upon ionization. The molecular weight of this compound (C₁₁H₈ClN) is 189.64 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 189, accompanied by an isotopic peak (M+2)⁺ at m/z 191 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. While direct mass spectral data for the title compound is not available in the provided results, analysis of its isomer, 4-(4-chlorophenyl)pyridine, shows key fragments that can be used to predict the fragmentation pathway. nih.gov The fragmentation of related compounds often involves the loss of the chlorine atom or hydrogen chloride. researchgate.net
Predicted fragmentation pathways include:
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at m/z 154 [M-Cl]⁺.
Loss of Hydrogen Chloride: Elimination of an HCl molecule would lead to a fragment at m/z 153 [M-HCl]⁺.
Pyridine and Phenyl Fragments: Cleavage of the bond between the two aromatic rings could lead to fragments corresponding to the pyridyl cation (m/z 78) and the chlorophenyl cation (m/z 111/113).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Formula |
| 189/191 | Molecular Ion [M]⁺ | [C₁₁H₈ClN]⁺ |
| 154 | [M - Cl]⁺ | [C₁₁H₈N]⁺ |
| 153 | [M - HCl]⁺ | [C₁₁H₇N]⁺ |
| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ |
| 78 | Pyridyl cation | [C₅H₄N]⁺ |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
The photophysical properties of this compound are determined by its electronic structure, specifically the π-conjugated system formed by the two aromatic rings.
Electronic Absorption (UV-Vis): The compound is expected to exhibit strong absorption bands in the ultraviolet (UV) region. These absorptions are typically attributed to π → π* transitions within the phenyl and pyridine rings and n → π* transitions associated with the lone pair of electrons on the pyridine nitrogen atom. Studies on related pyridine-based fluorophores show intense absorption maxima between 250 nm and 360 nm. mdpi.comnih.gov The exact position and intensity of the absorption bands would be influenced by the solvent polarity.
Fluorescence Spectroscopy: Many bi-aryl pyridine derivatives are known to be fluorescent. mdpi.comacs.org Upon excitation at its absorption maximum, this compound may exhibit fluorescence, likely emitting in the blue region of the spectrum. However, the presence of the chlorine atom can influence the fluorescence quantum yield. The "heavy-atom effect" of chlorine can promote intersystem crossing from the excited singlet state to a triplet state, potentially quenching fluorescence and favoring phosphorescence. d-nb.info The relative orientation (dihedral angle) of the two rings in the excited state also plays a crucial role in determining the emission properties.
While specific experimental data for this compound is not available, studies on similar molecules like 7-(3-chlorophenyl)-fused coumarins show strong blue fluorescence with high quantum yields, suggesting that the title compound likely possesses interesting emissive properties. rsc.org
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported in the searched literature, extensive crystallographic data exists for more complex molecules containing this moiety. nih.govnih.goviucr.orgresearchgate.net
Analysis of these related structures allows for a reliable prediction of the key structural features of this compound. A critical parameter is the dihedral angle between the planes of the pyridine and the 3-chlorophenyl rings. In virtually all reported cases, the two rings are not coplanar. This twist is due to steric hindrance between the ortho-hydrogens of the two rings. For example, in a derivative of 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine, the dihedral angle between the pyridine and chlorobenzene (B131634) rings is 48.97(11)°. nih.gov In another complex, the dihedral angle between a benzene ring and a pyridine ring is 36.26(9)°. nih.gov
In the solid state, the molecules would likely pack in a way that maximizes stabilizing intermolecular interactions. These could include:
π-π Stacking: Interactions between the aromatic faces of adjacent pyridine and/or chlorophenyl rings.
C-H···N Hydrogen Bonds: Weak hydrogen bonds between a C-H bond on one molecule and the nitrogen atom of a neighboring pyridine ring.
Halogen Bonding: Potential interactions involving the chlorine atom.
Table 4: Typical Crystallographic Parameters for Phenyl-Pyridine Linkages from Related Structures
| Structural Feature | Typical Value/Observation | Reference |
| Phenyl-Pyridine Dihedral Angle | 35° - 50° | nih.govnih.gov |
| Intermolecular Interactions | C-H···N Hydrogen Bonds | nih.gov |
| π-π Stacking | researchgate.net | |
| Halogen Bonding | iucr.org |
Structure Activity Relationship Sar and Ligand Design Studies for Chlorophenylpyridine Compounds
Systematic Investigation of Substituent Effects on Pyridine (B92270) and Chlorophenyl Moieties
The biological profile of 4-(3-Chlorophenyl)pyridine is intrinsically linked to the arrangement and nature of its constituent atoms. A systematic investigation into the effects of substituents on both the pyridine and the chlorophenyl rings is crucial for understanding and predicting the molecule's interaction with biological targets.
Positional Isomerism and Stereochemical Influence on Biological Activity
For instance, in a study on 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs, the introduction of a chlorine atom at the ortho, meta, or para position of the phenyl rings was explored to determine its effect on cytotoxic properties. nih.gov Such studies highlight that even subtle shifts in halogen substitution can lead to significant changes in biological outcomes. The specific spatial arrangement of the chloro-substituent in the meta position can affect the molecule's ability to fit into a binding pocket and can influence the orientation of the phenyl and pyridine rings relative to each other. Altering the chlorine position to ortho or para would change these steric and electronic interactions, potentially leading to a different or diminished biological effect.
Stereochemical factors, while not intrinsic to the achiral this compound itself, become paramount when chiral centers are introduced into derivatives. The three-dimensional arrangement of atoms can dictate the molecule's ability to bind to stereospecific biological targets like enzymes and receptors.
Impact of Electronic and Steric Properties of Substituents
The introduction of a chlorine atom can substantially improve the biological activity of a molecule. eurochlor.org This enhancement is often attributed to the chlorine's ability to modulate the compound's physicochemical properties. For example, the presence of a chlorine atom generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Steric effects, governed by the size and shape of substituents, also play a pivotal role. For meta-substituted phenylpyridines, steric hindrance can be a significant factor in determining the molecule's preferred conformation and its interaction with a target. researchgate.net Larger substituents can lead to steric clashes within a binding site, while optimally sized groups can enhance binding through favorable van der Waals interactions.
The following table illustrates the general impact of different substituent properties on the biological activity of pyridine derivatives, which can be extrapolated to the this compound scaffold.
| Substituent Property | General Effect on Biological Activity | Rationale |
| Electron-withdrawing | Can increase or decrease activity depending on the target interaction. | Alters the electron density of the aromatic rings, affecting pKa and the strength of electrostatic interactions with the target. |
| Electron-donating | Can increase or decrease activity depending on the target interaction. | Modifies the electron distribution, potentially enhancing or weakening key binding interactions. |
| Lipophilic (Hydrophobic) | Often increases potency up to a certain point (the "lipophilic optimum"). | Enhances membrane permeability and can improve binding to hydrophobic pockets in the target protein. |
| Steric Bulk | Can be detrimental or beneficial depending on the size and shape of the binding site. | Large groups can cause steric hindrance, preventing proper binding. Appropriately sized groups can increase binding affinity through increased surface contact. |
| Hydrogen Bond Donors/Acceptors | Can significantly increase potency if they form specific hydrogen bonds with the target. | Formation of specific hydrogen bonds provides strong and directional interactions, anchoring the molecule in the binding site. |
Pharmacophore Elucidation and Computational Design of Novel Analogs
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the this compound scaffold, a pharmacophore model would typically define the spatial relationships between key features such as the pyridine nitrogen (as a hydrogen bond acceptor), the aromatic rings (as hydrophobic or aromatic interaction centers), and the chlorine atom (which can act as a hydrophobic feature or participate in halogen bonding).
The development of a pharmacophore model often begins with a set of known active molecules. dovepress.com By analyzing the common structural features and their spatial arrangement in these molecules, a consensus pharmacophore can be generated. This model can then be used to virtually screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active.
Once a pharmacophore model is established, it can guide the computational design of novel analogs of this compound. mdpi.com This process involves modifying the parent structure to better fit the pharmacophore or to introduce new interactions with the target. For example, additional functional groups can be added to the pyridine or phenyl rings to introduce new hydrogen bond donors or acceptors, or to optimize hydrophobic interactions. Molecular docking studies can then be used to predict how these new analogs will bind to the target protein and to estimate their binding affinity.
Optimization Strategies for Potency, Selectivity, and Biological Profile
Potency Enhancement: Strategies to increase potency often focus on strengthening the interactions between the ligand and its target. This can be achieved by:
Introducing additional binding groups: Adding functional groups that can form new hydrogen bonds, ionic interactions, or hydrophobic interactions with the target.
Optimizing existing interactions: Fine-tuning the position and electronic properties of existing functional groups to maximize their binding contribution.
Conformational constraint: Modifying the molecule to lock it into its bioactive conformation, thereby reducing the entropic penalty of binding.
Selectivity Improvement: Achieving selectivity for the desired target over other related proteins is crucial to minimize off-target effects. Strategies for improving selectivity include:
Exploiting differences in binding sites: Designing analogs that specifically interact with residues that are unique to the target protein.
Modulating physicochemical properties: Adjusting properties like lipophilicity and pKa to favor binding to the target's specific microenvironment.
Modifying metabolic "soft spots": Identifying and altering parts of the molecule that are prone to rapid metabolic degradation.
Tuning solubility: Introducing polar groups to improve aqueous solubility, which can enhance absorption and distribution.
Balancing lipophilicity: Optimizing the lipophilicity to ensure good membrane permeability without excessive protein binding or poor solubility.
The following table summarizes common optimization strategies and their intended outcomes for derivatives of this compound.
| Optimization Strategy | Intended Outcome | Example Modification |
| Introduce Hydrogen Bond Donor/Acceptor | Increased Potency and Selectivity | Addition of -OH, -NH2, or -C=O groups to the pyridine or phenyl ring. |
| Modify Lipophilicity | Improved ADME Properties and Potency | Introduction of alkyl or fluoroalkyl groups to increase lipophilicity; addition of polar groups to decrease it. |
| Alter Steric Profile | Enhanced Binding Affinity and Selectivity | Varying the size of substituents on the pyridine or phenyl ring to optimize fit in the binding pocket. |
| Introduce Conformational Constraints | Increased Potency | Incorporating the scaffold into a more rigid ring system. |
| Bioisosteric Replacement | Improved Potency, Selectivity, or ADME | Replacing the chlorine atom with other groups of similar size and electronic character, such as a trifluoromethyl group or a cyano group. |
Through a systematic and iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR and computational modeling, derivatives of this compound can be optimized to yield potent, selective, and effective therapeutic agents.
Computational Chemistry and Molecular Modeling of 4 3 Chlorophenyl Pyridine
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in rational drug design for estimating the binding affinity and activity of potential drug candidates. nih.gov For compounds structurally related to 4-(3-chlorophenyl)pyridine, docking simulations have been employed to elucidate binding modes and predict interactions with various protein receptors.
Docking studies on pyridine (B92270) derivatives have been used to screen for potential anticancer agents by predicting their binding affinity to targets like VEGFR-2 and HER-2. mdpi.com For instance, the incorporation of a dichlorophenyl moiety at the C-4 position of a pyridine ring was shown to increase binding affinity within the active sites of these enzymes. mdpi.com Similarly, docking has been used to identify potential inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR) and to screen pyridine-pyrazole hybrids against GlcN-6-P synthase. neliti.comnih.gov
The process involves preparing the 3D structures of the ligand (e.g., this compound derivatives) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, allowing researchers to rank potential molecules and prioritize them for synthesis and experimental testing. nih.govnih.gov This approach offers valuable insights into the potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Interpretations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic properties of molecules like this compound. DFT methods are used to optimize the molecular geometry in its ground state and to calculate a variety of chemical parameters that govern the molecule's reactivity and spectroscopic behavior. researchgate.net
Key applications of DFT for this class of compounds include:
Electronic Structure Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the HOMO-LUMO energy gap. A smaller energy gap suggests higher chemical reactivity. For a related compound, Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate, the energy gap was calculated to be 3.605 eV.
Reactivity Descriptors: Global descriptors derived from DFT, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Spectroscopic Interpretation: Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) in different solvents, showing good agreement with observed spectra. semanticscholar.org
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
These calculations provide a detailed understanding of how the substitution pattern on the phenyl and pyridine rings influences the electronic properties and, consequently, the biological activity of the molecule. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound and related compounds, MD simulations provide critical insights into conformational flexibility, the stability of ligand-protein complexes, and the dynamics of binding.
In the context of drug design, MD simulations can be used to:
Assess Binding Stability: After an initial pose is predicted by molecular docking, MD simulations can be run for several nanoseconds to observe the stability of the ligand in the binding pocket. This helps to refine the binding mode and confirm that the interactions predicted by docking are maintained over time. nih.gov
Explore Conformational Changes: MD simulations can reveal how the ligand and the protein adapt to each other upon binding, including changes in the conformation of the ligand and movements in the protein's side chains. nih.gov
Simulate Environmental Effects: For pyridine derivatives designed to interact with targets in specific environments, such as a cell membrane, MD simulations can model the behavior of the compound within that environment. For example, simulations have been used to study how pyridine-based agonists orient themselves within a lipid bilayer, calculating properties like the solvent-accessible surface area (SASA) of key functional groups. nih.gov
By simulating the dynamic nature of molecular interactions, MD provides a more realistic view of the binding process than static docking models, supporting the development of more effective therapeutic agents. nih.govresearchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Toxicity Mechanisms
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential step in early-stage drug discovery to evaluate the drug-likeness of a compound. neliti.com Various computational models and online servers are used to predict the pharmacokinetic and toxicological properties of molecules like this compound, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov
| ADMET Property | Predicted Outcome for Similar Compounds | Implication |
|---|---|---|
| Absorption | High Caco-2 permeability and human intestinal absorption predicted for many derivatives. frontiersin.org | Good potential for oral bioavailability. |
| Distribution | Variable blood-brain barrier (BBB) penetration. | Potential for CNS or non-CNS targeted activity depending on specific structure. |
| Metabolism | Metabolized by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). nih.govnih.gov | Potential for drug-drug interactions. |
| Excretion | Renal excretion is a common pathway for related compounds. frontiersin.org | Influences dosing frequency and potential for accumulation. |
| Toxicity | Predictions include hepatotoxicity, carcinogenicity, and neurotoxicity depending on the specific structure and functional groups. neliti.comfrontiersin.org | Highlights potential safety concerns to monitor in later-stage development. |
The metabolic stability of a drug candidate is a critical factor determining its half-life and bioavailability. nih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. nih.gov In silico and in vitro studies on pyridine-containing compounds have shown that they are often substrates for CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of over 50% of clinically used drugs. nih.gov
Studies on a series of pyridine derivatives showed varied metabolic stability, with some compounds being rapidly metabolized while others were more resistant. nih.gov For example, in one study, the metabolic stability of selected compounds was tested at a 25 μM concentration, with the percentage of the remaining compound measured over 30 minutes.
| Compound Series | Time Point (min) | Percent Remaining (%) |
|---|---|---|
| Series 3, Compound 8 | 0 | 100 |
| 5 | 100 | |
| 10 | 80 | |
| 15 | 66 | |
| 20 | 56 | |
| 30 | 41 | |
| Series 4, Compound 10 | 0 | 100 |
| 5 | 78 | |
| 10 | 61 | |
| 15 | 58 | |
| 20 | 55 | |
| 30 | 50 |
Data adapted from a study on the metabolic stability of pyridine-containing compounds with CYP3A4. nih.gov
Additionally, the biotransformation of molecules containing a meta-chlorophenyl group, such as meta-chlorophenylpiperazine (mCPP), has been shown to be mediated by CYP2D6. nih.gov Understanding these interactions is crucial for predicting potential drug-drug interactions.
Computational toxicology aims to predict the potential adverse effects of chemicals. For compounds related to this compound, in silico models can screen for various toxicities, including genotoxicity, hepatotoxicity, and neurotoxicity. frontiersin.org These models often work by identifying "structural alerts" or toxicophores—specific functional groups or fragments that are associated with a particular type of toxicity. For example, a quaternary amine group on a pyridine ring has been identified as a potential toxicophore. frontiersin.org The neurotoxic potential of impurities in drugs like ceftazidime has been evaluated using these predictive methods. frontiersin.org Furthermore, some compounds with a chlorophenyl-pyridine scaffold have been investigated for their effects on the central nervous system, highlighting the importance of predicting neuroactivity and neurotoxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov The underlying principle is that the structural or physicochemical properties of a molecule determine its activity, and that structurally similar compounds are likely to have similar biological activities. nih.gov
In a QSAR study, a series of analogues of a lead compound, such as derivatives of this compound, would be synthesized and tested for a specific biological endpoint. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. A statistical model (such as multiple linear regression, partial least squares, or machine learning algorithms) is then built to create a mathematical equation linking these descriptors to the observed activity. nih.gov
This resulting QSAR model can then be used to:
Predict the activity of new, unsynthesized compounds.
Guide the design of more potent and selective analogues by identifying the key structural features that enhance or diminish activity.
Provide insights into the mechanism of action by highlighting the molecular properties that are most important for the biological effect. nih.gov
QSAR is a widely used tool in predictive toxicology and drug discovery to screen large libraries of virtual compounds and prioritize candidates for further investigation. nih.govnih.gov
Applications of 4 3 Chlorophenyl Pyridine Derivatives Beyond Pharmaceutical Research
Materials Science Applications
The exploration of 4-(3-chlorophenyl)pyridine derivatives in materials science has revealed their potential in optoelectronics and the development of smart materials through supramolecular assembly.
Optoelectronic Properties and Device Integration
While research specifically on the optoelectronic properties of this compound is emerging, studies on related substituted pyridine (B92270) complexes highlight the potential of this class of compounds. The photophysical properties of metal complexes containing chlorophenylpyridine ligands are of particular interest for applications in lighting and display technologies.
For instance, a study on europium(III) complexes with aryl-2,2′-bipyridine ligands, including a 5-(3-chlorophenyl)-2,2′-bipyridine derivative, demonstrated a significant enhancement in the luminescence of the europium(III) cation. This suggests that the electronic properties of the chlorophenyl substituent can favorably influence the light-emitting characteristics of the metal complex. A notable increase in the luminescence quantum yield was observed for the complex containing the 5-(3-chlorophenyl)-2,2′-bipyridine ligand, indicating its potential for the development of highly efficient luminescent materials.
Furthermore, computational studies on a chalcone (B49325) derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have predicted significant electro-optic properties. nih.gov The molecule was found to exhibit strong second and third-harmonic generation, with efficiencies many times higher than that of urea (B33335), a standard material for nonlinear optics. nih.gov These findings underscore the potential of chlorophenylpyridine scaffolds in the design of materials for optoelectronic device fabrication. nih.gov
Table 1: Photophysical Properties of a Europium(III) Complex with a 5-(3-chlorophenyl)-2,2′-bipyridine Ligand
| Property | Value | Reference |
| Luminescence Enhancement | Significant increase for Eu(III) | researchgate.net |
| Quantum Yield | Record growth observed | researchgate.net |
Supramolecular Assemblies and Smart Materials
The ability of pyridine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them valuable components in the construction of supramolecular assemblies. These organized structures can lead to the development of "smart" materials that respond to external stimuli.
Research on the self-assembly of pyridine-appended fluorophores has shown that subtle structural changes can drastically influence the formation of nanostructures and their resulting photophysical properties. scispace.com While not specific to this compound, this work demonstrates the principle that modifying pyridine-containing molecules can control their aggregation and lead to tunable fluorescence. scispace.com The formation of different crystal forms, or polymorphs, can result in a range of emission colors. scispace.com
The integration of a pyridine functionality, which is sensitive to acid and base, has been exploited to create materials with halochromic reversible fluorescence switching. This property allows for the fabrication of rewritable and self-erasable fluorescent platforms, indicating a potential application for this compound derivatives in sensor and data storage technologies. scispace.com
Catalytic Applications in Organic Transformations
The nitrogen atom in the pyridine ring of this compound can coordinate to metal centers, making its derivatives potential ligands in catalysis. While direct catalytic applications of this compound are not extensively documented, related systems demonstrate the viability of this approach.
A study on cobalt(II) porphyrin complexes featuring a 4-cyanopyridine (B195900) axial ligand has shown catalytic activity in the degradation of methylene (B1212753) blue dye. nih.gov This indicates that pyridine derivatives, when coordinated to a metal center, can facilitate chemical transformations. The electronic effects of substituents on the pyridine ring can influence the catalytic efficacy of the metal complex.
Furthermore, pyridine sulfinates have been successfully employed as coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. wikipedia.orgnih.gov This highlights the utility of functionalized pyridines in facilitating the formation of carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.orgnih.gov The development of novel ligands is crucial for advancing catalytic methodologies, and this compound offers a scaffold that could be further functionalized for this purpose.
Corrosion Inhibition in Material Science
A significant area of application for pyridine derivatives is in the protection of metals, particularly steel, from corrosion, especially in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.
Several studies have investigated the corrosion inhibition efficiency of various pyridine derivatives on mild steel in hydrochloric acid solutions. The presence of heteroatoms like nitrogen, as well as π-electrons in the aromatic rings, facilitates the adsorption of these molecules onto the metal surface.
Research on 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) demonstrated its effectiveness as a corrosion inhibitor for low carbon steel in 1 M HCl. chemrxiv.org The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 92.8% at a concentration of 1 mM. chemrxiv.org The adsorption of this pyridine derivative was found to obey the Langmuir adsorption isotherm. chemrxiv.org
Similarly, a study on 4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one derivatives as corrosion inhibitors for 304 stainless steel in 1.0 M HCl showed that the protection efficiency increases with higher concentrations of the inhibitor. researchgate.netresearchgate.net These compounds were identified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net
The following table summarizes the inhibition efficiencies of some pyridine derivatives, showcasing the potential of the chlorophenylpyridine structural motif in this application.
Table 2: Corrosion Inhibition Efficiencies of Pyridine Derivatives on Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel | 1 M HCl | 92.8 | chemrxiv.org |
| 4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one derivatives | 304 Stainless Steel | 1.0 M HCl | Increases with concentration | researchgate.netresearchgate.net |
| Pyridine-carbamides (MS30 & MS31) | Carbon Steel | 1 M HCl | 97.1 & 95.3 | researchgate.net |
| 3-acetyl-4-(4-bromophenyl)-6-2-oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP) | Mild Steel | 0.5 M HCl | 98.4 | uotechnology.edu.iq |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | Mild Steel | 1 M HCl | 96.2 | researchgate.net |
Future Research Directions and Therapeutic Development for 4 3 Chlorophenyl Pyridine
Advancing Preclinical Studies for Promising Therapeutic Candidates
A critical next step in the therapeutic development of 4-(3-chlorophenyl)pyridine analogs is the rigorous advancement of promising candidates through comprehensive preclinical studies. This phase is essential to bridge the gap between initial discovery and clinical application. Future efforts will concentrate on detailed in vivo efficacy, safety, and pharmacokinetic profiling.
Derivatives of the chlorophenylpyridine scaffold have already demonstrated potential in preclinical models. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown anti-glioma activity by inhibiting the AKT2/PKBβ kinase nih.gov. Similarly, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been identified as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer models researchgate.net. Building on such findings, future preclinical work should involve:
In-depth Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
Toxicology and Safety Pharmacology: Comprehensive assessment of potential adverse effects in relevant animal models to determine the therapeutic window.
Efficacy in Advanced Disease Models: Testing the therapeutic potential in more clinically relevant models, such as patient-derived xenografts for cancer indications.
An example of preclinical advancement is the development of DS-6930 derivatives, where 3- or 4-pyridine substitutions were explored to create potent and selective PPARγ modulators with favorable pharmacokinetic properties nih.gov.
Integration into Drug Discovery Pipelines for Novel Lead Identification
The this compound core structure is a valuable starting point for the generation of diverse chemical libraries, making it an ideal candidate for integration into modern drug discovery pipelines. The systematic synthesis and screening of novel analogs will be crucial for identifying new lead compounds with improved potency, selectivity, and drug-like properties.
The versatility of the pyridine (B92270) scaffold allows for extensive chemical modification nih.gov. Future strategies will likely involve:
Combinatorial Chemistry: Generating large libraries of this compound derivatives with diverse substitutions to explore a wide chemical space.
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design novel analogs that exhibit enhanced binding to specific biological targets.
Fragment-Based Screening: Employing smaller chemical fragments related to the this compound structure to identify initial binding interactions that can be optimized into potent leads.
The successful synthesis of pyridine and pyrimidine derivatives as potential anti-influenza agents targeting the PA–PB1 protein-protein interaction highlights the potential of such approaches researchgate.netmdpi.com.
| Drug Discovery Approach | Description |
| Combinatorial Chemistry | Synthesis of large, diverse libraries of compounds. |
| Structure-Based Drug Design | Use of 3D structural information of the target to guide drug design. |
| Fragment-Based Screening | Identification of small chemical fragments that bind to the target. |
Exploration of Novel Biological Targets and Disease Indications
While research has identified several biological targets for chlorophenylpyridine derivatives, a significant area for future investigation lies in the exploration of novel targets and, consequently, new disease indications. The broad biological activity profile of pyridine-containing compounds suggests that their therapeutic potential is not limited to the currently explored areas nih.govnih.gov.
Future research should aim to:
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect without a preconceived target.
Target Deconvolution: Once a compound with interesting phenotypic activity is identified, various techniques can be used to determine its molecular target.
Expansion into New Therapeutic Areas: Based on newly identified targets, exploring the efficacy of this compound analogs in diseases such as neurodegenerative disorders, metabolic diseases, and infectious diseases.
For example, certain pyridine derivatives have been screened against human hydrogen sulfide-synthesizing enzymes, indicating their potential in conditions where H₂S signaling is dysregulated nih.govresearchgate.net. Furthermore, the α7 nicotinic acetylcholine receptor, implicated in cognitive function and inflammation, presents another potential target for novel pyridine-based ligands wikipedia.org. The discovery of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine sulfonamides with antimalarial activity underscores the potential for this scaffold in infectious diseases nih.gov.
| Potential Biological Target Class | Therapeutic Area |
| Kinases (e.g., AKT2/PKBβ, PI3K) | Cancer |
| Nuclear Receptors (e.g., PPARγ) | Metabolic Diseases |
| Viral Proteins (e.g., Influenza PA-PB1) | Infectious Diseases |
| Enzymes (e.g., CBS, CSE) | Various Pathophysiologies |
| Ion Channels (e.g., α7 nAChR) | Neurological Disorders |
Development of High-Throughput Screening Assays for Analog Discovery
To efficiently screen large libraries of this compound analogs, the development and implementation of robust high-throughput screening (HTS) assays are essential. HTS allows for the rapid testing of thousands of compounds, significantly accelerating the identification of promising hits.
Future efforts in this area will focus on:
Target-Based HTS: Designing assays that measure the direct interaction of compounds with a specific biological target, such as an enzyme or receptor.
Cell-Based HTS: Developing assays that measure a cellular response, providing insights into a compound's activity in a more physiological context.
Advanced Screening Technologies: Incorporating technologies like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and label-free detection methods to improve assay sensitivity and reduce interference researcher.lifenih.gov.
The use of HTS has been instrumental in identifying inhibitors for a wide range of targets and can be effectively applied to the discovery of novel this compound-based therapeutics drugtargetreview.com.
Interdisciplinary Collaboration in Chlorophenylpyridine Chemistry and Biology
The successful translation of this compound research from the laboratory to the clinic will heavily rely on effective interdisciplinary collaboration. Bringing together experts from various fields is crucial for overcoming the complex challenges of drug development.
Future progress will be fostered by:
Chemistry-Biology Interfaces: Close collaboration between synthetic chemists, who design and create novel compounds, and biologists, who evaluate their therapeutic potential.
Integration of Computational Science: Involving computational chemists and bioinformaticians to guide drug design, predict ADME properties, and analyze large datasets from HTS campaigns.
Academia-Industry Partnerships: Leveraging the innovative research from academic institutions and the drug development expertise and resources of the pharmaceutical industry.
The importance of such collaborations is increasingly recognized as a vital component for accelerating scientific discoveries and their translation into practical applications nih.govuvt.nlnih.gov.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: How is this compound characterized structurally and analytically?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.5 ppm) confirm substitution patterns. For example, para-substituted chlorophenyl groups show distinct splitting in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 204.05 for C₁₁H₉ClN) .
- IR Spectroscopy : C-Cl stretches (550–750 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) are diagnostic .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity, critical for biological studies .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact. Respiratory protection (N95 masks) is advised in powder-handling steps .
- Ventilation : Reactions must occur in fume hoods to mitigate inhalation risks .
- Waste Management : Halogenated waste is segregated into amber glass containers and disposed via certified agencies .
- Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite), followed by ethanol decontamination .
Advanced: How do enantiomeric differences impact the biological activity of this compound derivatives?
Methodological Answer:
- Stereoselective Synthesis : Chiral catalysts (e.g., BINAP-Pd complexes) or chiral resolving agents (e.g., tartaric acid) produce enantiomers like TT001 (R-form) and TT002 (S-form) .
- Bioactivity Assessment :
- Analytical Confirmation : Chiral HPLC (Chiralpak AD-H column) ensures >98% enantiomeric excess (ee) .
Advanced: What strategies resolve contradictions in reported reaction yields or bioactivity data?
Methodological Answer:
- Parameter Standardization :
- Meta-Analysis : Compare activation energies from DFT calculations (e.g., ΔG‡ = −15.2 kcal/mol for radical coupling ) with experimental kinetic data.
- Cross-Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization for receptor binding) to confirm bioactivity .
Advanced: How are computational methods applied to predict reactivity in this compound derivatives?
Methodological Answer:
- Mechanistic Modeling : DFT (B3LYP/6-31G*) calculates transition states for radical addition pathways, explaining the regioselectivity of CF₃ incorporation in ’s visible-light method .
- Solvent Effects : MD simulations (10 ns trajectories) predict MTBE’s superior stabilization of intermediates vs. DMF, aligning with experimental 77% yield .
- Docking Studies : AutoDock Vina models interactions between this compound and MTH1 enzyme active sites, guiding SAR modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
